7-methyl-2-benzofuran-1(3H)-one
Overview
Description
7-Methyl-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula C9 H8 O2 and a molecular weight of 148.161 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
This compound has a melting point, boiling point, and density that can be found in chemical databases .Scientific Research Applications
Synthesis of Natural Products : Benzofurans, including 7-methyl-2-benzofuran-1(3H)-one, have been efficiently synthesized and used in the preparation of natural products, particularly those found in the genus Calea. These compounds have potential applications in pharmaceuticals and organic chemistry (Cruz & Tamariz, 2005).
Antitumor Potential : Benzofuran derivatives have shown potent cytostatic inhibition of protein biosynthesis, suggesting their utility in cancer research. Their ability to delay tumor growth in vivo models indicates potential for therapeutic applications (Lee et al., 1998).
Fragrance Ingredient Safety Assessment : Hexahydro-3H-benzofuran-2-one, a related compound, has been evaluated for various toxicological aspects, including genotoxicity and skin sensitization. These assessments are crucial for the safe use of such compounds in consumer products (Api et al., 2018).
Positron Emission Tomography (PET) Probes : Benzofuran derivatives have been synthesized for imaging of specific enzymes using PET, which is significant in medical diagnostics and research (Gao et al., 2013).
Neuroimaging : Certain benzofuran derivatives have been evaluated as sigma1 receptor ligands for neuroimaging with PET. Their high affinity and selectivity for sigma1 receptors highlight their potential in neurology and psychiatry (Maestrup et al., 2009).
Anticholinesterase Activity : Benzofuran derivatives have shown promise as potent inhibitors of cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's (Mehrabi et al., 2017).
Electrochemical Synthesis : Benzofuran derivatives have been synthesized via electrochemical methods, demonstrating their potential in green chemistry and organic synthesis (Moghaddam et al., 2006).
Properties
IUPAC Name |
7-methyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLQEQHQWZHUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348596 | |
Record name | 7-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-84-9 | |
Record name | 7-Methylphthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2211-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-methylisobenzofuran-1(3H)-one generated from hexanuclear cerium(IV) clusters?
A1: The research demonstrates that irradiating specific hexanuclear cerium(IV) clusters with blue LED light under an argon atmosphere leads to the formation of 7-methylisobenzofuran-1(3H)-one []. This process involves a four-step mechanism:
Q2: What structural features of the cerium(IV) clusters are crucial for this reaction?
A2: The research highlights the importance of both the carboxylate ligands and the hexanuclear Ce(IV) core for the observed reactivity [].
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